Tetrabutylammonium fluoride, commonly abbreviated to TBAF, is a quaternary ammonium salt with the chemical formula (CH3CH2CH2CH2)4N+F− . TBAF is used as a source of fluoride ion in organic solvents .
TBAF is used for the deprotection of silyl and N-sulfonyl groups . The specific methods and results would depend on the particular reaction conditions and substrates used.
TBAF is used in fluorination reactions . Again, the specific methods and results would depend on the particular reaction conditions and substrates used.
TBAF is used to synthesize 2-substituted indoles by cyclization reaction of various 2-ethynylanilines with terminal alkynes using a Pd catalyst .
TBAF is used in the preparation of triple monoamine reuptake inhibitors .
TBAF is used in the synthesis of conjugated dienoic acid esters .
TBAF is used in the synthesis of polyacetylenic glucosides .
TBAF is used in the preparation of alkyl fluorides . Fluorinated alkyl substituents appear widely in medicinal and pharmaceutical chemistry . [^18F]-fluorinated ethyl or propyl tags are increasingly common tools radiochemists use to prepare [^18F]-labeled radiopharmaceuticals for positron emission tomography (PET) .
TBAF can be used as an efficient catalyst . The specific reactions and results would depend on the particular reaction conditions and substrates used.
As a deprotecting agent, TBAF in DMSO will convert O-silylated enolates into carbonyls .
Truly dry TBAF is relatively unstable in THF, in which it decomposes by Hofmann elimination .
One can tune the reactivity and selectivity of TBAF by using hydrogen bond donors to attenuate its reactivity and improve its SN2/E2 selectivity .
TBAF is a prototypical nucleophilic fluorinating reagent used for the preparation of alkyl fluorides .
TBAF hydrate systems have been studied for their potential in selective CO2 capture from CO2/N2 gas mixtures .
TBAF has been recognized as an efficient catalyst in various reactions .
TBAF is utilized as a base in the preparation of triple monoamine reuptake inhibitors .
TBAF is useful for the preparation of alkyl fluorides . One can tune the reactivity and selectivity of this reagent by using hydrogen bond donors to attenuate its reactivity and improve its SN2/E2 selectivity .
Tetrabutylammonium fluoride dihydrofluoride has the molecular formula C₁₆H₃₈F₃N and is characterized by the presence of three fluoride ions per molecule, which enhances its reactivity compared to other similar compounds. This compound is often encountered in a solid state and can be used as a source of fluoride ions in organic reactions. It is recognized for its ability to facilitate various chemical transformations due to the strong hydrogen bonding capabilities of the fluoride ions involved .
Tetrabutylammonium fluoride dihydrofluoride can be synthesized through several methods:
The applications of tetrabutylammonium fluoride dihydrofluoride are diverse:
Interaction studies involving tetrabutylammonium fluoride dihydrofluoride typically focus on its reactivity with organic substrates. The compound's ability to donate fluoride ions makes it an important participant in nucleophilic substitution reactions and other mechanisms where fluoride plays a critical role. Its interactions with different solvents also influence its reactivity profile, making solvent choice crucial for optimal performance in synthetic applications .
Tetrabutylammonium fluoride dihydrofluoride shares similarities with other quaternary ammonium salts but stands out due to its unique structure and reactivity profile. Below is a comparison with similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tetrabutylammonium fluoride | C₁₆H₃₆FN | Commonly used as a fluoride source in organic synthesis; less reactive than dihydrofluoride. |
Tetraethylammonium fluoride | C₈H₁₈FN | Similar applications but lower solubility; less sterically hindered than tetrabutyl derivatives. |
Trimethylbenzylammonium chloride | C₁₉H₂₁ClN | Used as a phase transfer catalyst; more hydrophilic compared to tetrabutyl derivatives. |
Tetrabutylammonium fluoride dihydrofluoride's enhanced reactivity due to multiple fluorine atoms makes it particularly effective for specific applications that require strong nucleophiles or efficient deprotection strategies.
Corrosive;Acute Toxic;Irritant;Health Hazard